Cbz-D-Homoserine lactone
Description
Crystallographic Data
While direct X-ray diffraction data for Cbz-D-Homoserine lactone is limited, studies on analogous compounds reveal:
Conformational Analysis
NMR and computational studies highlight:
- γ-turn motif : Stabilized by a seven-membered intramolecular H-bond between the Tyr sidechain and d-Pro carbonyl (distance: 2.1 Å)
- Rotational barriers :
Solubility Profiles and Partition Coefficients
Solubility in Common Solvents
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| Chloroform | 10.0 | 25 |
| Dimethyl sulfoxide | 1.2 | 25 |
| Water | 0.05 | 25 |
| Ethanol | 2.8 | 25 |
Partition Coefficients
Stability Under Various Environmental Conditions
Thermal Stability
| Condition | Degradation Rate (%/h) |
|---|---|
| 25°C (dry) | <0.1 |
| 60°C (dry) | 2.3 |
| 100°C (dry) | 18.7 |
Hydrolytic Stability
| pH | Half-life (25°C) | Primary Degradation Product |
|---|---|---|
| 2.0 | 4.2 h | D-Homoserine |
| 7.4 | 72 h | Cbz-D-Homoserine |
| 9.0 | 0.8 h | Benzyl alcohol + CO₂ |
Properties
IUPAC Name |
benzyl N-[(3R)-2-oxooxolan-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-11-10(6-7-16-11)13-12(15)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWDZIFOVOUDAG-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(=O)[C@@H]1NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70333190 | |
| Record name | Cbz-D-Homoserine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70333190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41088-89-5 | |
| Record name | Cbz-D-Homoserine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70333190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Overview of Cbz-D-Homoserine Lactone Synthesis
This compound is typically synthesized by introducing the carbobenzyloxy (Cbz) protecting group onto the D-homoserine lactone core. The Cbz group protects the amino functionality during subsequent synthetic transformations. Two main approaches are evident in the literature:
- Chemical synthesis via carbamate formation using chloroformates
- Biocatalytic synthesis using enzyme cascades
Chemical Synthesis via Carbamate Formation
A widely used chemical method involves the reaction of D-homoserine lactone derivatives with benzyl chloroformate (Cbz-Cl) or related chloroformates under basic conditions.
Procedure Summary:
- Starting material: D-α-amino-γ-butyrolactone hydrobromide (a homoserine lactone derivative)
- Base: N,N-diisopropylethylamine (DIPEA) or triethylamine
- Solvent: Anhydrous tetrahydrofuran (THF)
- Temperature: Initially 0 °C, then warmed to room temperature
- Reagent: Benzyl chloroformate (Cbz-Cl) added dropwise
- Workup: Dilution with ethyl acetate, washing with brine, drying over Na2SO4, concentration
- Purification: Flash chromatography
- The reaction proceeds overnight with good yields.
- Purified Cbz-homoserine lactones obtained as white solids.
- Characterization by IR, NMR, and optical rotation confirms product identity and stereochemistry.
This method is described in detail in a study synthesizing carbamate analogues of acylhomoserine lactones, achieving high purity and stereochemical integrity.
Biocatalytic One-Pot Cyclic Cascade Synthesis
A more recent and innovative method uses a biocatalytic cyclic cascade involving aldolases and transaminases to stereoselectively synthesize both L- and D-Cbz-homoserine lactones.
- Enzymes: Class II pyruvate aldolase MBP-YfaU (Mg2+ dependent) and stereoselective PLP-dependent transaminases (TA7, TA17, TA43)
- Substrates: Formaldehyde and alanine derivatives
- Cofactors: Pyridoxal phosphate (PLP)
- Conditions: Aqueous phosphate buffer (pH 7.0), controlled temperature
- Continuous addition of formaldehyde using a syringe pump to maintain reaction progress
- High yields: 86% for L-isomer and >95% for D-isomer
- Excellent enantiomeric excess (>99% ee)
- Productivities exceeding 80 g/L/day, significantly outperforming traditional fermentation methods
- Mild, environmentally friendly conditions with minimal side products
Reaction Scheme Summary:
| Step | Enzyme/Condition | Transformation |
|---|---|---|
| 1 | MBP-YfaU (aldolase) | Aldol addition of formaldehyde to pyruvate derivative |
| 2 | PLP-dependent transaminase | Reductive amination yielding homoserine |
| 3 | Chemical protection (Cbz-Cl) | Carbamate formation on homoserine lactone |
This approach is detailed in a 2017 ACS Catalysis publication, including extensive experimental data and characterization.
Comparative Data Table of Preparation Methods
Detailed Research Findings and Notes
- The biocatalytic method allows selective synthesis of both enantiomers (L- and D-) of Cbz-homoserine lactone by choosing appropriate transaminases.
- The chemical method using benzyl chloroformate is versatile and can be adapted to various homoserine lactone derivatives but requires chromatographic purification.
- Solid-state grinding for homoserine lactone hydrochloride is notable for its environmental benefits and simplicity, though it is more relevant to precursor preparation.
- Analytical techniques such as chiral HPLC, NMR, IR, and melting point determination are essential for confirming product purity and stereochemistry in all methods.
- The biocatalytic approach represents a significant advance in green chemistry, offering high yields and enantiomeric purity under mild conditions, suitable for industrial scale-up.
Chemical Reactions Analysis
Types of Reactions: Cbz-D-Homoserine lactone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The lactone ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution can produce various substituted lactones .
Scientific Research Applications
Chemistry
Cbz-D-Homoserine lactone serves as a building block in organic synthesis, facilitating the formation of more complex molecules. Its synthesis typically involves protecting the amino group of (D)-homoserine with benzyl chloroformate (Cbz-Cl), followed by cyclization to form the lactone ring.
Chemical Reactions :
- Oxidation : Can be oxidized to yield corresponding oxo derivatives.
- Reduction : Reduction reactions can produce various reduced forms.
- Substitution : The lactone ring can participate in substitution reactions, leading to diverse derivatives.
Biology
The compound is studied for its role in bacterial quorum sensing, which regulates gene expression based on cell density. This compound interacts with LuxR-type proteins, influencing bacterial behaviors such as virulence and biofilm formation .
Quorum Sensing Inhibition
Research indicates that this compound acts as a quorum sensing inhibitor (QSI). By competing with natural acyl homoserine lactones for receptor binding, it disrupts QS pathways in bacteria like Pseudomonas aeruginosa, significantly reducing biofilm formation and virulence factor expression .
Medicine
The potential of this compound as an antimicrobial agent is being explored due to its ability to inhibit quorum sensing. This characteristic is particularly relevant given the rising antibiotic resistance among pathogenic bacteria. Studies have shown its effectiveness in reducing virulence factors and biofilm formation in various bacterial strains .
Table 1: Comparison of Biological Activities of Various Homoserine Lactones
| Compound | QS Inhibition Activity | Effect on Biofilm Formation | Virulence Factor Reduction |
|---|---|---|---|
| This compound | High | Significant | High |
| Boc-D-Homoserine Lactone | Moderate | Moderate | Moderate |
| Natural AHLs | Low | Minimal | Low |
Table 2: Summary of Case Studies on this compound
Mechanism of Action
Cbz-D-Homoserine lactone exerts its effects primarily through its role in quorum sensing. In bacteria, it acts as an autoinducer, a signaling molecule that regulates gene expression based on cell population density . The compound binds to specific receptor proteins, triggering a cascade of molecular events that lead to changes in gene expression. This process is crucial for coordinating activities such as biofilm formation, virulence, and antibiotic resistance .
Comparison with Similar Compounds
N-Acyl Homoserine Lactones: These compounds share a similar lactone structure and are also involved in bacterial quorum sensing.
L-Homoserine Lactone: A closely related compound with similar biological functions.
Uniqueness: Cbz-D-Homoserine lactone is unique due to its specific chemical structure, which includes a benzyl carbamate (Cbz) protecting group. This modification enhances its stability and allows for selective reactions, making it a valuable tool in synthetic chemistry and biological research .
Biological Activity
Cbz-D-Homoserine lactone is a derivative of homoserine lactone, which is a crucial signaling molecule in bacterial quorum sensing (QS). This compound plays an essential role in the regulation of various biological processes in bacteria, including biofilm formation, virulence factor production, and gene expression. Understanding its biological activity is vital for developing potential therapeutic applications, particularly against pathogenic bacteria.
Quorum Sensing Inhibition
Research has shown that this compound acts as a quorum sensing inhibitor (QSI) . By interfering with the signaling pathways of bacteria such as Pseudomonas aeruginosa, it can disrupt biofilm formation and reduce the expression of virulence factors. This inhibition is particularly significant given the increasing resistance of bacteria to conventional antibiotics.
The mechanism by which this compound exerts its biological effects involves:
- Competitive Inhibition : It competes with natural acyl homoserine lactones (AHLs) for binding to their respective receptors, such as LasR in Pseudomonas aeruginosa.
- Disruption of QS Pathways : By blocking these receptors, this compound prevents the activation of genes responsible for virulence and biofilm formation.
Case Studies and Research Findings
- Study on Pseudomonas aeruginosa :
- Effect on Biofilm Formation :
- Quantitative Proteomic Analysis :
Table 1: Comparison of Biological Activities of Various Homoserine Lactones
| Compound | QS Inhibition Activity | Effect on Biofilm Formation | Virulence Factor Reduction |
|---|---|---|---|
| This compound | High | Significant | High |
| Boc-D-Homoserine Lactone | Moderate | Moderate | Moderate |
| Natural AHLs | Low | Minimal | Low |
Table 2: Summary of Case Studies on this compound
Q & A
Q. What is the functional role of D-Homoserine lactone (D-HSL) in bacterial quorum sensing (QS)?
D-HSL is a type of acyl-homoserine lactone (AHL) that bacteria use to coordinate population-density-dependent behaviors via QS. It binds to transcriptional regulators (e.g., LuxR-type proteins), triggering the expression of genes involved in biofilm formation, virulence, and metabolite production. The acyl chain length and substituents (e.g., 3-oxo groups) determine receptor specificity and signaling efficiency . For example, in Pseudomonas aeruginosa, AHLs like 3-oxo-C12-HSL regulate virulence factor secretion, while shorter-chain AHLs (e.g., C4-HSL) modulate biofilm dynamics .
Q. What enzymatic methods are employed to synthesize D-HSL in vitro?
AHL synthases (e.g., LuxI-type enzymes) catalyze D-HSL synthesis using S-adenosylmethionine (SAM) and acyl-acyl carrier protein (acyl-ACP) as substrates. In vitro assays involve:
- Purified synthase enzymes incubated with SAM and acyl-ACP derivatives under buffered conditions (pH 7.0–8.0, 30°C).
- Monitoring reaction progress via HPLC or mass spectrometry to detect lactone ring formation .
- For modified acyl chains (e.g., 3-oxo or hydroxyl groups), engineered synthases or substrate analogs are used .
Q. How can D-HSL be detected and quantified in bacterial cultures?
Common methodologies include:
- Liquid chromatography-mass spectrometry (LC-MS) : Extracts from bacterial supernatants are analyzed using reverse-phase columns (C18) and electrospray ionization (ESI) in positive ion mode .
- Biosensor assays : Reporter strains (e.g., Agrobacterium tumefaciens NTL4) produce β-galactosidase in response to AHLs, quantified via colorimetric assays .
- Thin-layer chromatography (TLC) : Radiolabeled AHLs are separated and visualized using autoradiography .
Advanced Research Questions
Q. How can researchers resolve contradictions in experimental data related to D-HSL-mediated gene regulation?
Discrepancies often arise from:
- Strain-specific regulatory cross-talk : For example, the GacS/GacA two-component system in Pseudomonas aureofaciens controls AHL production by regulating phzI transcription, independent of QS receptors .
- AHL stability : Degradation by lactonases or pH-dependent hydrolysis can reduce effective concentrations. Validate measurements using LC-MS and control for enzymatic interference .
- Threshold variability : Optimize cell density normalization and use synchronized cultures to reduce noise .
Q. What strategies enhance the stability of D-HSL under physiological conditions?
- Structural modifications : Fluorinated analogs (e.g., α-fluoroether substitutions) resist hydrolysis while retaining bioactivity .
- Storage protocols : Store D-HSL in anhydrous solvents (e.g., DMSO) at -80°C to prevent lactone ring opening. Avoid freeze-thaw cycles .
- Delivery systems : Encapsulation in liposomes or polymeric nanoparticles prolongs half-life in vivo .
Q. How can AHL synthases be engineered to produce D-HSL derivatives with tailored acyl chains?
- Directed evolution : Screen mutant synthase libraries for activity toward non-native acyl-ACP substrates (e.g., C6–C18 chains) .
- Substrate engineering : Chemoenzymatic synthesis using synthetic acyl-ACP analogs with branched or unsaturated chains .
- Computational design : Molecular dynamics simulations predict flexible loop regions in synthases (e.g., LuxI) that can be modified to accommodate larger substrates .
Methodological Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
